Cas no 2098058-50-3 (1-ethyl-6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole)

1-Ethyl-6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound featuring a fused imidazo[1,2-b]pyrazole core substituted with an ethyl group at the 1-position, a methyl group at the 6-position, and a pyridin-3-yl moiety at the 7-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. Its rigid bicyclic framework enhances binding affinity in target interactions, while the pyridine ring offers potential for further functionalization. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its well-defined synthetic route ensures reproducibility, supporting its use in drug discovery and material science applications.
1-ethyl-6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole structure
2098058-50-3 structure
Product Name:1-ethyl-6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole
CAS No:2098058-50-3
MF:C13H14N4
MW:226.27706193924
CID:5727971
PubChem ID:121215216
Update Time:2025-05-22

1-ethyl-6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1-ethyl-6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole
    • F2198-8116
    • AKOS026725802
    • 2098058-50-3
    • 1-ethyl-6-methyl-7-pyridin-3-ylimidazo[1,2-b]pyrazole
    • 1H-Imidazo[1,2-b]pyrazole, 1-ethyl-6-methyl-7-(3-pyridinyl)-
    • Inchi: 1S/C13H14N4/c1-3-16-7-8-17-13(16)12(10(2)15-17)11-5-4-6-14-9-11/h4-9H,3H2,1-2H3
    • InChI Key: PHTRUNYJSJXPJZ-UHFFFAOYSA-N
    • SMILES: N1(C=CN2C1=C(C1C=NC=CC=1)C(C)=N2)CC

Computed Properties

  • Exact Mass: 226.121846464g/mol
  • Monoisotopic Mass: 226.121846464g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 270
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 35.1Ų

Experimental Properties

  • Density: 1.21±0.1 g/cm3(Predicted)
  • pka: 4.83±0.12(Predicted)

1-ethyl-6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole Pricemore >>

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$ 115.00 2022-06-05
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1-ethyl-6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole Related Literature

Additional information on 1-ethyl-6-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole

1-Ethyl-6-Methyl-7-(Pyridin-3-Yl)-1H-Imidazo[1,2-b]Pyrazole: A Comprehensive Overview

1-Ethyl-6-Methyl-7-(Pyridin-3-Yl)-1H-Imidazo[1,2-b]Pyrazole (CAS No: 2098058-50-3) is a complex organic compound with a unique structure that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of imidazo[1,2-b]pyrazoles, which are known for their diverse biological activities and potential therapeutic applications. The molecule's structure features a pyridine ring fused with an imidazo[1,2-b]pyrazole moiety, along with substituents such as an ethyl group and a methyl group at specific positions, contributing to its distinctive properties.

The synthesis of 1-Ethyl-6-Methyl-7-(Pyridin-3-Yl)-1H-Imidazo[1,2-b]Pyrazole involves multi-step organic reactions, often utilizing coupling agents and transition metal catalysts to achieve the desired product. Recent advancements in synthetic methodologies have enabled the efficient construction of such heterocyclic compounds, making them more accessible for research and development purposes. The compound's synthesis is a testament to the ingenuity of modern organic chemistry and its ability to construct intricate molecular architectures.

One of the most promising aspects of 1-Ethyl-6-Methyl-7-(Pyridin-3-Yl)-1H-Imidazo[1,2-b]Pyrazole lies in its biological activity. Studies have demonstrated that this compound exhibits potent inhibitory effects on various enzymes and receptors associated with diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, recent research has highlighted its ability to modulate kinase activity, a critical target in anti-cancer drug development. These findings underscore the potential of this compound as a lead molecule for drug discovery efforts.

In addition to its pharmacological properties, 1-Ethyl-6-Methyl-7-(Pyridin-3-Yl)-1H-imidazo[1,2-b]pyrazole has also been explored for its role in chemical biology and materials science. Its unique electronic properties make it a candidate for applications in organic electronics and optoelectronic devices. Researchers have investigated its ability to act as a semiconductor material or as a component in light-emitting diodes (LEDs), showcasing its versatility across different scientific domains.

The structural features of 1-Ethyl-6-Methyl-7-(Pyridin-3-Yl)-1H-imidazo[1,2-b]pyrazole play a crucial role in determining its reactivity and functionality. The imidazo[1,2-b]pyrazole core is known for its aromaticity and conjugation capabilities, which enhance the molecule's stability and electronic properties. The presence of the pyridine ring further contributes to these characteristics while introducing additional functional groups that can be exploited for chemical modifications.

Recent studies have also focused on the stereochemistry and conformational flexibility of 1-Ethyl-6-Methyl-7-(Pyridin-3-Yl)-1H-imidazo[1,2-b]pyrazole, revealing insights into how these factors influence its biological activity. Computational modeling techniques have been employed to predict the compound's binding affinity to various protein targets, providing valuable data for rational drug design strategies.

In conclusion, CAS No: 2098058-50-X represents a significant advancement in organic chemistry with wide-ranging implications across multiple scientific disciplines. Its unique structure, coupled with cutting-edge research findings, positions it as a key player in future developments in medicine and materials science.

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